molecular formula C10H13NO2S B1442222 ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1190391-80-0

ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No. B1442222
CAS RN: 1190391-80-0
M. Wt: 211.28 g/mol
InChI Key: QHNVVPXKGDMSNM-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a chemical compound with the formula C10H13NO2S . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves several stages . The first stage involves the reaction of 2-ethoxycarbonyl-1-cyclopentanone with bromine in chloroform at 0 - 20℃ . The second stage involves the reaction with sodium hydrogencarbonate in water . The third stage involves the reaction with thioacetamide in ethanol at 20℃ under reflux . The yield of the reaction is approximately 42% .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, including ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate, have been studied for their potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. These compounds can be designed to act as free radical scavengers, thereby preventing cell damage and contributing to the treatment of diseases associated with oxidative stress .

Analgesic and Anti-inflammatory Applications

The analgesic (pain-relieving) and anti-inflammatory properties of thiazole derivatives make them valuable in the development of new medications. They have been incorporated into compounds that show promise in reducing pain and inflammation, potentially with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial and Antifungal Applications

Thiazole compounds have been explored for their antimicrobial and antifungal activities. Ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate could serve as a scaffold for developing new drugs that target resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance .

Antiviral Applications

Research has indicated that thiazole derivatives can be effective against various viral infections. By interfering with viral replication or assembly, these compounds could contribute to the treatment of diseases like HIV, offering an alternative to existing antiretroviral drugs with the potential for different resistance profiles .

Antitumor and Cytotoxic Applications

Thiazole derivatives have shown potential in cancer therapy due to their antitumor and cytotoxic activities. They can be synthesized to target specific tumor cell lines, providing a basis for the development of new chemotherapeutic agents .

Neuroprotective Applications

The neuroprotective effects of thiazole derivatives are of significant interest in treating neurodegenerative diseases. These compounds may play a role in the synthesis of neurotransmitters or protect neurons from damage, which is essential in conditions like Alzheimer’s and Parkinson’s disease .

properties

IUPAC Name

ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-3-13-10(12)7-4-5-8-9(7)11-6(2)14-8/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNVVPXKGDMSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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